1,9-Dimethyl-2-(1-pyrrolidinylcarbonyl)pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one
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Overview
Description
1,9-Dimethyl-2-(1-pyrrolidinylcarbonyl)pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one is a complex heterocyclic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrido[1,2-A]pyrrolo[2,3-D]pyrimidines, which are characterized by their fused ring systems that include nitrogen atoms. The presence of multiple functional groups and heteroatoms in its structure makes it an interesting subject for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dimethyl-2-(1-pyrrolidinylcarbonyl)pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one typically involves multi-step organic reactions
Formation of the Core Structure: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as pyridine and pyrrole derivatives. This step often requires the use of strong acids or bases as catalysts and high temperatures to facilitate ring closure.
Functional Group Introduction: The dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide. The pyrrolidinylcarbonyl group is typically added through an acylation reaction using pyrrolidine and a suitable acyl chloride.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,9-Dimethyl-2-(1-pyrrolidinylcarbonyl)pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1,9-Dimethyl-2-(1-pyrrolidinylcarbonyl)pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,9-Dimethyl-2-(1-pyrrolidinylcarbonyl)pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-A]pyrrolo[2,3-D]pyrimidine: The parent compound without the dimethyl and pyrrolidinylcarbonyl groups.
1,9-Dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one: Lacks the pyrrolidinylcarbonyl group.
2-(1-Pyrrolidinylcarbonyl)pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one: Lacks the dimethyl groups.
Uniqueness
1,9-Dimethyl-2-(1-pyrrolidinylcarbonyl)pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one is unique due to the presence of both dimethyl and pyrrolidinylcarbonyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H18N4O2 |
---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
6,10-dimethyl-5-(pyrrolidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
InChI |
InChI=1S/C17H18N4O2/c1-11-6-5-9-21-14(11)18-15-12(16(21)22)10-13(19(15)2)17(23)20-7-3-4-8-20/h5-6,9-10H,3-4,7-8H2,1-2H3 |
InChI Key |
OELGBFRRTWZIGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)N4CCCC4 |
Origin of Product |
United States |
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